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molecular formula C13H16BrNO3 B8574656 2-(2-Bromo-4,5-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 56658-14-1

2-(2-Bromo-4,5-dimethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No. B8574656
M. Wt: 314.17 g/mol
InChI Key: ILZYXPIIYMNWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985889

Procedure details

Reaction of 2-bromo-4,5-dimethoxy-N-(1-hydroxy-2-methyl-2-propyl)benzamide and thionyl chloride by the method described in Example 1b provides 2-(2-bromo-4,5-dimethoxyphenyl)-4,4-dimethyl-2-oxazoline as colorless crystals, m.p. 49°-51°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:3]=1[C:4]([NH:6][C:7]([CH3:11])([CH3:10])[CH2:8][OH:9])=O.S(Cl)(Cl)=O>>[Br:1][C:2]1[CH:15]=[C:14]([O:16][CH3:17])[C:13]([O:18][CH3:19])=[CH:12][C:3]=1[C:4]1[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=O)NC(CO)(C)C)C=C(C(=C1)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)C=1OCC(N1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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